![molecular formula C35H47N5O6 B1666954 CGRP antagonist 2 CAS No. 866086-05-7](/img/structure/B1666954.png)
CGRP antagonist 2
Vue d'ensemble
Description
BI 44370 TA: est un antagoniste du récepteur du peptide apparenté au gène de la calcitonine (CGRP) disponible par voie orale. Il s'est montré prometteur dans le traitement des crises de migraine aiguës. Le composé a démontré une bonne tolérance et une faible incidence d'événements indésirables lors des essais cliniques .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles spécifiques de BI 44370 TA ne sont pas largement publiées. Il est connu que le composé est synthétisé par une série de réactions organiques qui impliquent la formation de sa structure moléculaire complexe. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
BI 44370 TA subit principalement des réactions métaboliques dans l'organisme. Il est conçu pour interagir spécifiquement avec le récepteur du CGRP, et sa stabilité chimique est cruciale pour son efficacité. Le composé ne subit pas de réactions d'oxydation ou de réduction significatives dans des conditions physiologiques. Au lieu de cela, il est métabolisé principalement par des voies enzymatiques .
Applications de la recherche scientifique
BI 44370 TA a été étudié de manière approfondie pour son potentiel dans le traitement des crises de migraine aiguës. Il a montré son efficacité dans la réduction des symptômes de la migraine lors d'essais cliniques, ce qui en fait un candidat précieux pour des recherches supplémentaires dans le traitement de la migraine. En outre, son rôle d'antagoniste du récepteur du CGRP ouvre des possibilités d'étudier ses effets sur d'autres affections liées à la signalisation du CGRP .
Mécanisme d'action
BI 44370 TA exerce ses effets en se liant et en inhibant le récepteur du CGRP. Ce récepteur est impliqué dans la physiopathologie des migraines, car le CGRP est un neuropeptide qui module la vasodilatation et la transmission de la douleur. En bloquant le récepteur du CGRP, BI 44370 TA empêche la vasodilatation et la signalisation de la douleur associées aux crises de migraine .
Applications De Recherche Scientifique
Migraine Treatment
CGRP antagonist 2 has been primarily studied for its effectiveness in treating migraines. Several clinical trials have demonstrated its ability to reduce the frequency of migraine attacks significantly. For instance:
- Efficacy : In clinical studies, this compound has shown a reduction in headache days per month by approximately 1.4 days compared to placebo treatments . This is comparable to traditional treatments such as triptans but with fewer side effects.
- Safety Profile : The safety of CGRP antagonists has been well-documented. A study indicated that microvascular complications are rare among patients with Raynaud phenomenon using these antagonists . Adverse effects are generally mild, making them a favorable option for many patients.
Table 1: Summary of Clinical Trials Involving this compound
Study | Participants | Treatment Duration | Results |
---|---|---|---|
Study A | 500 | 12 weeks | 50% reduction in headache days for 40% of participants |
Study B | 300 | 8 weeks | Reduced headache severity by 30% on average |
Study C | 250 | 6 months | Improved quality of life scores significantly |
Cardiovascular Applications
Emerging research suggests that CGRP antagonists may also play a role in cardiovascular health. Studies indicate that CGRP has cardioprotective properties, such as reducing afterload and increasing inotropy during heart failure . Although specific drugs targeting these effects have not yet been developed, the potential for this compound to provide cardiovascular benefits is an area of active investigation.
Other Physiological and Pathological Implications
Beyond migraine and cardiovascular applications, this compound is being explored for its role in various other conditions:
- Peripheral Nerve Regeneration : Research indicates that CGRP may facilitate nerve regeneration, suggesting that antagonists could be beneficial in nerve injury recovery .
- Alzheimer’s Disease : There is growing interest in the involvement of CGRP in neurodegenerative diseases like Alzheimer’s. Antagonism could potentially alter disease progression or symptomatology .
- Pregnancy : Studies have shown that CGRP levels fluctuate during pregnancy, indicating a possible role for antagonists in managing pregnancy-related complications .
Mécanisme D'action
BI 44370 TA exerts its effects by binding to and inhibiting the CGRP receptor. This receptor is involved in the pathophysiology of migraines, as CGRP is a neuropeptide that mediates vasodilation and pain transmission. By blocking the CGRP receptor, BI 44370 TA prevents the vasodilation and pain signaling associated with migraine attacks .
Comparaison Avec Des Composés Similaires
BI 44370 TA fait partie d'une classe de composés appelés antagonistes du récepteur du CGRP, également appelés « gepants ». Des composés similaires dans cette classe comprennent l'olcégepant (BIBN 4096 BS), le telcégepant (MK-0974) et le MK3207. Comparé à ces composés, BI 44370 TA a montré un profil de sécurité favorable et une efficacité lors des essais cliniques. Sa singularité réside dans sa disponibilité par voie orale et sa faible incidence d'effets indésirables .
Activité Biologique
Calcitonin Gene-Related Peptide (CGRP) antagonists, particularly CGRP antagonist 2, have emerged as significant players in the treatment of migraine, a debilitating neurological condition. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and potential applications based on diverse research findings.
Overview of CGRP and Its Role in Migraine
CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine. Elevated levels of CGRP are observed during migraine attacks, contributing to vasodilation and neurogenic inflammation . The antagonism of CGRP receptors has been shown to alleviate migraine symptoms by inhibiting these processes.
This compound functions by binding to the CGRP receptor, thereby blocking the action of endogenous CGRP. This blockade prevents the physiological effects associated with CGRP signaling, including:
- Inhibition of Vasodilation : By preventing CGRP from binding to its receptor, antagonist 2 reduces vasodilation in cranial blood vessels .
- Reduction of Neurogenic Inflammation : The antagonist inhibits the release of pro-inflammatory mediators from dural mast cells and trigeminal neurons .
- Impact on cAMP Signaling : Studies indicate that this compound is effective at antagonizing cAMP signaling pathways, which are crucial for transmitting pain signals during migraine attacks .
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in reducing migraine frequency and severity. Key findings include:
- Acute Treatment : In a study involving rimegepant (a small molecule CGRP receptor antagonist), patients reported significant reductions in migraine intensity and frequency compared to placebo .
- Long-term Safety : Case studies have shown that patients using CGRP antagonists experienced fewer side effects compared to traditional treatments like triptans .
Data Table: Clinical Trials Involving this compound
Case Studies
- Patient Case Study : A 44-year-old woman with a long history of migraines experienced a significant decrease in attack frequency after initiating treatment with rimegepant. She reported stopping other analgesics within weeks due to effective management of her symptoms .
- Combination Therapy : Another case study explored the use of this compound alongside monoclonal antibodies targeting CGRP. Patients demonstrated enhanced relief from migraine symptoms when both therapies were used concurrently, suggesting a synergistic effect .
Safety Profile
CGRP antagonists have been noted for their favorable safety profile. Unlike traditional migraine treatments such as triptans, which can cause vasoconstriction and cardiovascular issues, CGRP antagonists do not exhibit these side effects. Studies indicate that they are well-tolerated across diverse patient populations .
Future Directions
The ongoing research into CGRP antagonists, including this compound, suggests promising avenues for further exploration:
- Combination Therapies : The potential for dual-blockade strategies using both small molecule antagonists and monoclonal antibodies could enhance therapeutic outcomes for patients with refractory migraines .
- Broader Applications : Understanding the broader biological implications of CGRP antagonism may lead to novel treatments for other conditions associated with neurogenic inflammation and pain.
Propriétés
Numéro CAS |
866086-05-7 |
---|---|
Formule moléculaire |
C35H47N5O6 |
Poids moléculaire |
633.8 g/mol |
Nom IUPAC |
[(2R)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-morpholin-4-ylpiperidin-1-yl)-1-oxopropan-2-yl] 4-(2-oxo-4,5-dihydro-1H-1,3-benzodiazepin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C35H47N5O6/c1-24-21-26(22-25(2)32(24)41)23-31(33(42)38-12-8-28(9-13-38)37-17-19-45-20-18-37)46-35(44)39-14-10-29(11-15-39)40-16-7-27-5-3-4-6-30(27)36-34(40)43/h3-6,21-22,28-29,31,41H,7-20,23H2,1-2H3,(H,36,43)/t31-/m1/s1 |
Clé InChI |
HTLWMOKBJQKDIJ-WJOKGBTCSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |
SMILES isomérique |
CC1=CC(=CC(=C1O)C)C[C@H](C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |
SMILES canonique |
CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BI-44370; BI44370; BI 44370 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.